
2-(4-Isopropyl-2-nitrophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C11H13NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an isopropyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid typically involves the nitration of 4-isopropylphenol followed by etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for etherification. The process can be summarized as follows:
Nitration: 4-Isopropylphenol is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the ortho position.
Etherification: The resulting 4-isopropyl-2-nitrophenol is then reacted with chloroacetic acid in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and etherification processes, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles (e.g., amines, alcohols), often in the presence of a base.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products
Reduction: 2-(4-Isopropyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
2-(4-Isopropyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxyacetic acid moiety can mimic natural substrates in enzymatic reactions.
Comparación Con Compuestos Similares
2-(4-Isopropyl-2-nitrophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives, such as:
2-Nitrophenoxyacetic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
4-Isopropylphenoxyacetic acid: Lacks the nitro group, which may reduce its potential for certain chemical reactions and biological activities.
2-(4-Isopropyl-2-aminophenoxy)acetic acid: The reduced form of this compound, which may have different biological activities due to the presence of the amino group.
The uniqueness of this compound lies in the combination of the isopropyl and nitro groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Propiedades
Fórmula molecular |
C11H13NO5 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2-(2-nitro-4-propan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-7(2)8-3-4-10(17-6-11(13)14)9(5-8)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) |
Clave InChI |
REMOYOFKHQQHBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
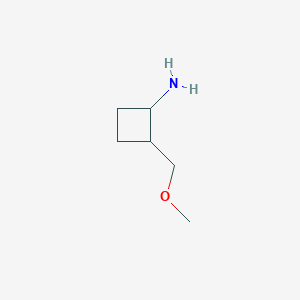

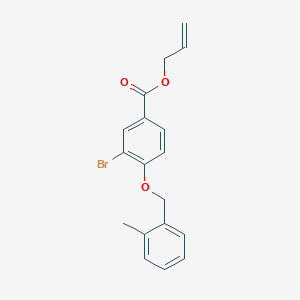
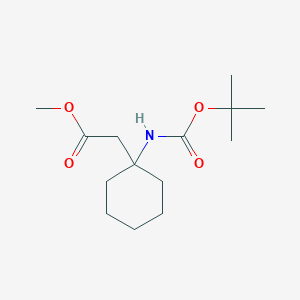


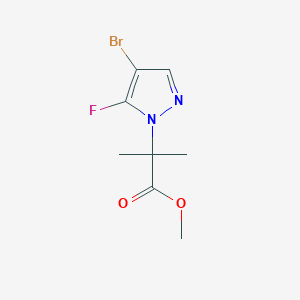

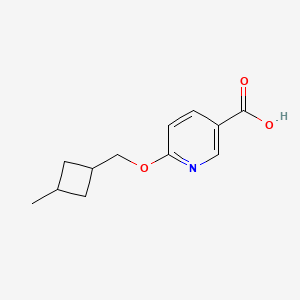
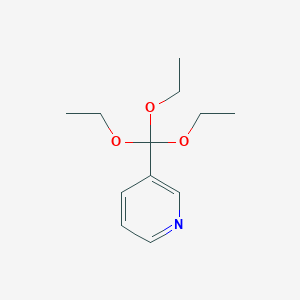
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)

